Azetidine vs. Pyrrolidine Scaffold Exchange Induces Rotated Binding Mode and Enables KHK Inhibitor Optimization
In the discovery of the Phase 2 clinical candidate PF-06835919, a first-in-class ketohexokinase (KHK) inhibitor, medicinal chemists observed that replacing the ribose-pocket binding moiety from a pyrrolidinyl ring to an azetidinyl ring system induced an alternative, rotated binding mode [1]. This conformational switch, enabled specifically by the smaller, more constrained azetidine ring, permitted efficient exploration of the vector directed at the Arg-108 residue and was instrumental in achieving high potency. While this evidence derives from a structurally distinct chemotype rather than benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate itself, it provides class-level inference that the azetidine-pyrrolidine architectural combination confers distinct binding-mode advantages over simpler monocyclic alternatives.
| Evidence Dimension | Ligand binding mode / conformational presentation |
|---|---|
| Target Compound Data | Azetidinyl-containing analog (PF-06835919) exhibits rotated binding mode enabling Arg-108 vector exploration |
| Comparator Or Baseline | Pyrrolidinyl-containing precursor compounds (fragment-derived lead 1) exhibit alternative binding mode |
| Quantified Difference | Qualitative structural shift (rotated binding mode); KHK IC50 of PF-06835919 = nanomolar range (exact value not reported in abstract); compound advanced to Phase 2 clinical trials |
| Conditions | Ketohexokinase (KHK) enzyme inhibition assay; structure-based drug design using X-ray crystallography; J Med Chem 2020 |
Why This Matters
This class-level finding demonstrates that incorporating an azetidine ring into a pyrrolidine-containing scaffold can confer unique conformational advantages for kinase inhibitor optimization—a structural feature directly relevant to the azetidine-pyrrolidine core of CAS 1131594-93-8.
- [1] Futatsugi K, Smith AC, Tu M, et al. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose. J Med Chem. 2020 Nov 25;63(22):13546-13560. doi: 10.1021/acs.jmedchem.0c00944. PMID: 32910646. View Source
